molecular formula C12H13ClFNS B12217909 Benzyl[(5-fluoro-2-thienyl)methyl]amine

Benzyl[(5-fluoro-2-thienyl)methyl]amine

Cat. No.: B12217909
M. Wt: 257.76 g/mol
InChI Key: FLLDIMOVPMXPGC-UHFFFAOYSA-N
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Description

Benzyl[(5-fluoro-2-thienyl)methyl]amine is a primary amine characterized by a benzyl group attached to a methylamine moiety substituted with a 5-fluoro-2-thienyl ring. The thiophene ring, a five-membered aromatic system containing sulfur, is fluorinated at the 5-position, introducing electron-withdrawing effects that modulate the compound’s electronic and steric properties.

Properties

Molecular Formula

C12H13ClFNS

Molecular Weight

257.76 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C12H12FNS.ClH/c13-12-7-6-11(15-12)9-14-8-10-4-2-1-3-5-10;/h1-7,14H,8-9H2;1H

InChI Key

FLLDIMOVPMXPGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(S2)F.Cl

Origin of Product

United States

Preparation Methods

Imine Formation

The reaction begins with the condensation of 5-fluoro-2-thiophenecarboxaldehyde and benzylamine in dichloromethane (CH₂Cl₂) under anhydrous conditions. Anhydrous sodium sulfate (Na₂SO₄) is employed to sequester water, shifting the equilibrium toward imine formation. The reaction proceeds at room temperature for 24 hours, yielding the intermediate imine:

$$
\text{5-Fluoro-2-thiophenecarboxaldehyde} + \text{Benzylamine} \rightarrow \text{Imine Intermediate} \quad
$$

Reduction of the Imine

The imine is subsequently reduced using sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) in 1,2-dichloroethane (DCE) at room temperature. STAB selectively reduces the imine without attacking the thiophene ring’s electron-deficient system. The reaction mixture is quenched with aqueous sodium bicarbonate (NaHCO₃), extracted with ethyl acetate, and purified via silica gel chromatography to isolate the product.

Typical Conditions and Yields

Reactant Solvent Reducing Agent Temperature Time Yield
Imine Intermediate DCE STAB RT 2 h 88%

This method is favored for its high atom economy and compatibility with sensitive functional groups.

Nucleophilic Substitution of (5-Fluoro-2-Thienyl)Methyl Bromide with Benzylamine

Nucleophilic substitution offers an alternative pathway, particularly when the aldehyde precursor is inaccessible. This method hinges on the reactivity of (5-fluoro-2-thienyl)methyl bromide as an electrophile.

Synthesis of (5-Fluoro-2-Thienyl)Methyl Bromide

The bromide is prepared via radical bromination of 5-fluoro-2-methylthiophene using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) under reflux. The reaction selectively brominates the methyl group, avoiding ring halogenation:

$$
\text{5-Fluoro-2-methylthiophene} + \text{NBS} \xrightarrow{\text{AIBN, CCl₄}} \text{(5-Fluoro-2-thienyl)methyl bromide} \quad
$$

Alkylation of Benzylamine

The bromide reacts with benzylamine in dimethylformamide (DMF) at 60–90°C for 1–2 hours, facilitated by potassium carbonate (K₂CO₃) as a base. The polar aprotic solvent enhances nucleophilicity, while elevated temperatures accelerate the SN2 displacement:

$$
\text{(5-Fluoro-2-thienyl)methyl bromide} + \text{Benzylamine} \rightarrow \text{this compound} \quad
$$

Reaction Parameters

Electrophile Base Solvent Temperature Time Yield
(5-Fluoro-2-thienyl)methyl bromide K₂CO₃ DMF 80°C 1.5 h 75%

This route is advantageous for scalability but requires stringent control over bromide purity to minimize elimination byproducts.

Comparative Analysis of Methods

Efficiency and Practicality

  • Reductive Amination excels in simplicity and yield (88%) but requires accessible aldehyde precursors.
  • Nucleophilic Substitution offers a fallback when aldehydes are unavailable but involves hazardous bromide intermediates.
  • Suzuki Coupling is optimal for constructing complex architectures but adds synthetic steps.

Side Reactions and Mitigation

  • Imine Hydrolysis : Moisture destabilizes imines; rigorous drying with Na₂SO₄ mitigates this.
  • Over-Reduction : STAB’s mild reactivity prevents reduction of the thiophene ring.
  • Elimination : Steric hindrance in bromide substrates is minimized using polar aprotic solvents.

Scientific Research Applications

Benzyl[(5-fluoro-2-thienyl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Benzyl[(5-fluoro-2-thienyl)methyl]amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Benzyl[(5-fluoro-2-thienyl)methyl]amine and analogous compounds, with findings derived from the evidence:

Compound Structure Key Features Applications/Properties References
This compound Benzyl + methylamine + 5-fluoro-2-thienyl Primary amine; electron-withdrawing F on thiophene; sulfur-enhanced conjugation Potential ligand in coordination chemistry; drug intermediate (inferred) N/A
Methyl Diethanol Amine (MDEA) Tertiary amine with two ethanol groups High CO₂ adsorption via chemical interaction; low corrosion CO₂ capture in industrial processes; requires activators (e.g., piperazine) for reactivity
2-((5-Methylthieno[2,3-d]pyrimidin-4-yl)thio)aniline Thieno-pyrimidine fused ring + aniline Thiophene sulfur participates in π-stacking; planar structure Pharmaceutical intermediates (anticancer, antimicrobial)
5-Fluoro-N-Methyl-2-nitroaniline Fluorinated nitroaniline with methylamine Electron-withdrawing F and NO₂ groups reduce basicity Agrochemicals; dyes
[Benzyl(2-pyridylmethylidene)amine]-HgCl₂ Benzylamine + pyridyl Schiff base ligand Chelating ligand with Hg(II); luminescent properties Sensors; electroluminescent devices

Structural and Functional Insights

Amine Classification :

  • Unlike tertiary amines like MDEA, which rely on activators for CO₂ adsorption , primary amines (e.g., this compound) react directly with CO₂ to form carbamates, suggesting higher intrinsic reactivity but lower stability in capture applications.

Thiophene’s sulfur atom enhances π-conjugation and may improve binding to metal centers, as seen in thieno-pyrimidine derivatives .

Applications: MDEA-based materials achieve CO₂ adsorption capacities of 2.63 mmol/g via chemical mechanisms , whereas primary amines (e.g., the target compound) could exhibit higher initial reactivity but require optimization for industrial use.

Synthetic Pathways :

  • Benzylamine derivatives are often synthesized via alkylation or condensation reactions (e.g., Schiff base formation in ) . The thiophene moiety in the target compound may necessitate specialized methods, such as Friedel-Crafts alkylation or cross-coupling reactions.

Biological Activity

Benzyl[(5-fluoro-2-thienyl)methyl]amine is a compound of interest in medicinal chemistry due to its unique structural features, which include a benzyl group and a fluorinated thienyl moiety. This article provides an overview of its biological activity, including potential pharmacological effects, synthesis methods, and comparative analysis with similar compounds.

Structural Characteristics

The molecular formula of this compound is C11H12FN, with a molecular weight of approximately 179.21 g/mol. The presence of the fluorine atom in the thienyl ring is believed to enhance the compound's stability and biological activity, making it a candidate for further pharmacological studies .

Potential Biological Activities

This compound exhibits several potential biological activities, primarily due to its structural attributes:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties. The fluorine substitution could enhance binding affinity to microbial targets, leading to increased efficacy .
  • Anticancer Potential : Research into related compounds indicates that they may inhibit tumor growth and exhibit cytotoxic effects against cancer cell lines. The interaction of the compound with specific receptors or enzymes could be pivotal in mediating these effects .

Interaction Studies

Studies focusing on the interaction capabilities of this compound have shown that the fluorine atom may improve binding affinity towards various biological targets, such as enzymes and receptors. This enhanced interaction is crucial for understanding the compound's pharmacokinetics and therapeutic potential.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural modifications can influence biological activity:

Compound NameKey FeaturesUnique Aspects
Ethyl[(5-fluoro-2-thienyl)methyl]amineContains an ethyl group instead of benzylDifferent reactivity due to ethyl substitution
Methyl[(5-fluoro-2-thienyl)methyl]amineSimilar structure but with a methyl groupMay exhibit different biological properties
5-Fluoro-2-thiophenecarboxaldehydeA precursor for synthesisDifferent functional groups affecting reactivity
Benzyl[2-thienyl)methyl]amineLacks the fluorine substitutionDifferent chemical behavior without fluorine

The unique combination of a benzyl group and a fluorinated thienyl moiety in this compound may provide enhanced stability and biological activity compared to similar compounds lacking these features .

Case Studies and Research Findings

Recent research has focused on synthesizing derivatives of this compound to evaluate their biological activities. For instance, studies on related benzothiazole derivatives have shown promising anti-tumor activities through mechanisms involving receptor inhibition . These findings suggest that this compound could similarly exhibit significant anti-cancer properties.

Example Study

In one notable study, derivatives were tested for their ability to inhibit the epidermal growth factor receptor (EGFR), crucial in many cancers. The most potent compound showed an IC50 value of 1.09 μM against MCF-7 breast cancer cells, indicating strong anti-proliferative effects .

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